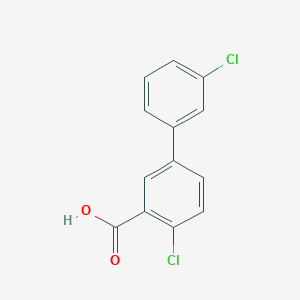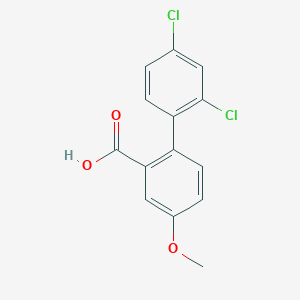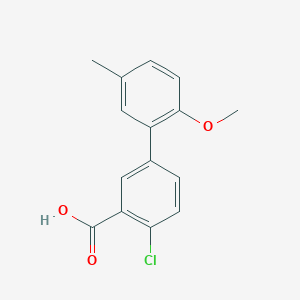
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid (FMB) is an organic compound that has been extensively studied in the laboratory due to its potential applications in the fields of drug design, medicinal chemistry, and biochemistry. This compound is a member of the aromatic carboxylic acid family and is a derivative of benzoic acid. FMB has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial. It has also been studied for its potential to be used as a therapeutic and diagnostic agent. In
Aplicaciones Científicas De Investigación
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been studied for its potential applications in the fields of drug design, medicinal chemistry, and biochemistry. In particular, it has been studied for its potential to be used as a therapeutic and diagnostic agent. For example, 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been studied as a potential anti-inflammatory agent, and its ability to inhibit the expression of pro-inflammatory cytokines has been demonstrated. Additionally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been studied as a potential anticancer agent, as it has been found to inhibit the growth of various types of cancer cells. It has also been studied as a potential antibacterial agent, as it has been found to inhibit the growth of several species of bacteria.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% is not fully understood, but several possible mechanisms have been proposed. One proposed mechanism is that 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% may act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of pro-inflammatory mediators. Additionally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% may act as an inhibitor of nuclear factor kappa-B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses. Finally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% may act as an inhibitor of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been found to possess antioxidant and neuroprotective effects. 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has also been found to modulate the expression of various genes, including those involved in the regulation of inflammation, apoptosis, and cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time without degradation. Finally, it is non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% in laboratory experiments. For example, its mechanism of action is not fully understood and its effects on humans are not well-studied. Additionally, it is not approved by the FDA for therapeutic use.
Direcciones Futuras
There are several potential future directions for research on 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%. First, further research is needed to better understand its mechanism of action and its potential therapeutic and diagnostic applications. Additionally, further research is needed to better understand its effects on humans, including its potential toxicity and side effects. Finally, further research is needed to explore its potential use in the development of new drugs and diagnostic agents.
Métodos De Síntesis
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% can be synthesized in a variety of ways, including through a reaction between 2-methoxy-5-methylphenol and 3-fluorobenzoic acid, as well as a reaction between 2-methoxy-5-methylphenol and 3-fluorobenzaldehyde. The reaction between the two compounds can be carried out using a variety of catalysts, such as palladium, platinum, or nickel. The reaction is typically performed under anhydrous conditions, and the product is isolated by column chromatography.
Propiedades
IUPAC Name |
3-fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-3-6-14(19-2)12(7-9)11-5-4-10(15(17)18)8-13(11)16/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDPVJYYTAZUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681456 |
Source


|
| Record name | 2-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261899-28-8 |
Source


|
| Record name | 2-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














